Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl group, and functionalization of the amino and carboxylate groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and energy consumption, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the spirocyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[44]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could enable interactions with specific biological targets, leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate could be explored for its pharmacological properties. Researchers may study its effects on different biological systems to identify potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be utilized in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as stability, rigidity, or reactivity, making it valuable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate
- Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
Uniqueness
Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications and potential applications that may not be achievable with similar compounds. Its versatility and potential for functionalization make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
tert-butyl 4-amino-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-6-5-12(8-14)9(13)4-7-19(12,16)17/h9H,4-8,13H2,1-3H3 |
InChI Key |
AMYFKVWNSCNWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCS2(=O)=O)N |
Origin of Product |
United States |
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